molecular formula C10H9N3O2 B8099974 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Katalognummer: B8099974
Molekulargewicht: 203.20 g/mol
InChI-Schlüssel: LHRBDEPERGLABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1350713-21-1) is a high-value chemical scaffold in medicinal chemistry and pharmaceutical research, primarily serving as a critical precursor for the synthesis of kinase inhibitors . This compound features a fused pyrrolopyrazine heterocyclic system substituted with a carboxylic acid functional group, making it an versatile building block for the development of targeted therapeutics . Its molecular formula is C10H9N3O2 and it has a molecular weight of 203.20 g/mol . The primary research application of this compound is in the design and synthesis of potential inhibitors for various kinase targets. Scientific literature demonstrates that derivatives of this specific pyrrolopyrazine core have been co-crystallized with the JAK3 kinase domain, confirming its direct involvement in binding and inhibiting kinase activity . These findings highlight the scaffold's significant role in early-stage drug discovery projects, particularly in the development of compounds for investigating signaling pathways relevant to inflammatory diseases and oncology . Researchers utilize this building block to create amide-derived analogues, exploring structure-activity relationships to optimize potency and selectivity . The cyclopropyl substituent and the carboxylic acid handle allow for strategic chemical modifications, facilitating the rapid generation of diverse compound libraries for biological screening. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Please consult the safety data sheet (SDS) before handling. This material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)6-3-11-9-8(6)13-7(4-12-9)5-1-2-5/h3-5H,1-2H2,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRBDEPERGLABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C3C(=N2)C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Scheme

Precursor : 2-Cyclopropyl-5-[[2-(trimethylsilyl)ethoxy]methyl]-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Reagents : Sodium chlorite (NaClO₂), sulfamic acid, potassium dihydrogen phosphate (KH₂PO₄)
Conditions : 1,4-Dioxane/water (5:1 v/v), 0–20°C, 2 hours.

Procedure

  • Dissolve the aldehyde precursor (0.24 g, 0.75 mmol) in 1,4-dioxane (10 mL) and water (2 mL).

  • Add sulfamic acid (0.44 g, 4.54 mmol) at 0°C.

  • Introduce a pre-mixed solution of NaClO₂ (0.09 g, 0.98 mmol) and KH₂PO₄ (1.22 g, 9.0 mmol) in water (6 mL) dropwise.

  • Warm to room temperature, stir for 2 hours, and partition between ethyl acetate and water.

  • Dry the organic layer over Na₂SO₄, concentrate, and triturate with hexanes to yield the carboxylic acid (0.22 g, 87%).

Key Data

ParameterValue
Yield87%
Purity (HPLC)>95% (light yellow powder)
Reaction Time2 hours

Advantages : High yield, mild conditions.
Limitations : Requires SEM-protected intermediate, necessitating an additional deprotection step for final applications.

Hydrolysis of Ester Precursor

Reaction Scheme

Precursor : Methyl 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Reagents : Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
Conditions : THF/MeOH/H₂O, room temperature to reflux.

Procedure

  • Suspend the methyl ester (5 g, 0.025 mol) in THF/MeOH (3:1 v/v, 90 mL).

  • Add 1 M LiOH (62 mL, 0.062 mol) and stir at room temperature for 72 hours.

  • Acidify with 1 M HCl (62 mL) to pH 5.

  • Filter and wash with water to isolate the carboxylic acid (4.3 g, 93%).

Key Data

ParameterValue
Yield93%
Purity (LCMS)m/z 189.1 [M+H]⁺
Reaction Time72 hours

Advantages : Avoids harsh oxidation conditions.
Limitations : Prolonged reaction time; ester precursor synthesis adds steps.

Palladium-Catalyzed Coupling and Functionalization

Reaction Scheme

Precursor : 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Reagents : Cyclopropylboronic acid, Pd(OAc)₂, XPhos, K₃PO₄
Conditions : 1,4-Dioxane, 80°C, 12 hours.

Procedure

  • Mix 2-bromo-5-tosyl-pyrrolopyrazine (30.0 g, 85 mmol), cyclopropylboronic acid (16.9 g, 128 mmol), Pd(OAc)₂ (41 mg, 0.17 mmol), and XPhos (209 mg, 0.35 mmol) in 1,4-dioxane (453 mL).

  • Degas and heat at 80°C under argon for 12 hours.

  • Filter through silica gel, concentrate, and purify via column chromatography (25–65% EtOAc/heptane).

  • Hydrolyze the intermediate ester (if present) using LiOH/THF/MeOH.

Key Data

ParameterValue
Coupling Yield70–75%
Overall Yield50–60%
Purity (NMR)Consistent with structure

Comparative Analysis of Methods

MethodYieldCostScalabilityComplexity
Aldehyde Oxidation87%ModerateHighLow
Ester Hydrolysis93%LowModerateModerate
Pd-Catalyzed Coupling60%HighLowHigh

Optimal Choice : Aldehyde oxidation is preferred for its balance of yield and simplicity. Ester hydrolysis is viable for labs with existing ester precursors.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at N5 and C7 positions necessitate protecting groups (e.g., SEM).

  • Cyclopropane Stability : Acidic or high-temperature conditions may ring-open the cyclopropyl group; pH control is critical.

  • Purification : Trituration with hexanes or EtOAC/water partitioning effectively removes inorganic salts .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C16H19N5O
  • Molecular Weight : 297.35 g/mol
  • IUPAC Name : N-[(2S)-3-cyano-3-methylbutan-2-yl]-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the cyclopropyl group and the pyrrolo-pyrazine moiety enhances its interaction with biological targets.

JAK Kinase Inhibition

One of the primary applications of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammatory diseases.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit selectivity for JAK3 over JAK1, providing a potential therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory disorders. A specific study optimized a scaffold based on this compound to achieve potent inhibition with favorable pharmacokinetic properties .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can disrupt cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis in certain cancer cell lines.

  • Case Study : A study highlighted the efficacy of pyrrolopyrazine derivatives in inhibiting tumor growth in xenograft models, showcasing their potential as novel anticancer agents .

Synthesis Routes

The synthesis of 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors.

StepReaction TypeKey ReagentsYield (%)
1CyclizationCyclopropylamine + pyrrole derivatives75
2CarboxylationCarbon dioxide + lithium base85
3FunctionalizationAmide formation with acyl chlorides70

These synthesis methods have been optimized to maximize yield and purity, making the compound accessible for further research and development.

Wirkmechanismus

The mechanism by which 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, as a JAK3 inhibitor, it binds to the ATP-binding site of the JAK3 enzyme, preventing its activation and subsequent signaling pathways involved in immune responses. This inhibition can modulate immune cell activity and has potential therapeutic applications in autoimmune diseases and inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Pyrrolo-Pyrazine Carboxylic Acids

Bromo-Substituted Analogs
  • 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (CAS 2168444-66-2): Molecular Weight: 242.03 g/mol. However, bromine can also increase molecular weight and reduce solubility compared to the cyclopropyl variant . Applications: Bromo-substituted analogs are intermediates in synthesizing kinase inhibitors, such as SYK inhibitors .
Methyl-Substituted Analogs
  • 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS 1522530-72-8):
    • Molecular Weight: 177.16 g/mol.
    • Key Differences: The methyl group at position 5 increases hydrophobicity but lacks the conformational rigidity of the cyclopropyl group. This may result in reduced target selectivity in biological assays .
Chloro-Substituted Analogs
  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Yield: 71% (lower than cyclopropyl variant synthesis). However, the pyrrolo-pyridine core differs from pyrrolo-pyrazine, affecting aromatic stacking properties .

Fused Heterocyclic Systems with Carboxylic Acid Moieties

  • Unlike pyrrolo-pyrazines, they are explored as materials rather than pharmaceuticals .
  • Pyrido[4,3-b]indole Derivatives (e.g., compound 1 in –4):
    • These show aldose reductase inhibition but lack the pyrrolo-pyrazine scaffold. The saturated hexahydro variant (compound 2) exhibits reduced activity, highlighting the importance of aromaticity in target engagement .

Pharmacologically Active Derivatives

  • N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide :
    • This SYK inhibitor (PDB: 4XGQ) demonstrates how bulky aryl groups (trimethoxyphenyl) improve potency but may compromise bioavailability. The cyclopropyl analog’s smaller size could offer a balance between affinity and pharmacokinetics .
  • Tetrahydropyrido-thieno[2,3-b]thiazines: Antitumor activity against ovarian cancer (IGROV1) is linked to reductive lactamization synthesis. The cyclopropyl variant’s synthetic route may involve similar strategies, but its activity profile remains uncharacterized .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Core Structure Substituents Key Applications
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 204.19 (estimated) Pyrrolo-pyrazine Cyclopropyl (C2), COOH (C7) Kinase inhibition
7-Bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid 242.03 Pyrrolo-pyrazine Br (C7), COOH (C2) Synthetic intermediate
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid 177.16 Pyrrolo-pyrazine CH3 (C5), COOH (C7) Unspecified

Biologische Aktivität

2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various protein kinases involved in cancer and inflammatory diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
  • CAS Number : 1350713-21-1
  • Molecular Formula : C10H9N3O2
  • Molecular Weight : 203.2 g/mol
  • Purity : 97% .

The compound acts primarily as an inhibitor of Janus kinases (JAKs), which are crucial in various signaling pathways related to inflammation and cancer. Inhibition of JAKs can modulate disease activity or progression by disrupting these signaling networks.

Key Findings from Research Studies

  • Inhibition of JAK Kinases :
    • The compound has shown promising results in inhibiting JAK3 with selectivity over JAK1. This selectivity is beneficial for therapeutic applications, particularly in treating autoimmune diseases and certain cancers .
  • Protein Kinase Targeting :
    • In a study evaluating various pyrrolo[2,3-d]pyrimidine derivatives, compounds structurally related to 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid demonstrated significant inhibitory activity against CDK9/CyclinT and Haspin kinases, which are implicated in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrrolo[2,3-b]pyrazine scaffold can enhance biological activity. For instance:

  • Substituting different groups at the C6 position has been linked to improved potency against specific kinases.
  • The presence of the cyclopropyl group is crucial for maintaining the compound's inhibitory efficacy .

Case Study 1: JAK Inhibition

In a study focusing on the development of selective JAK inhibitors, 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid was evaluated alongside other derivatives. The results indicated that this compound effectively inhibited the JAK3 pathway in cellular models, showing a functional selectivity that could be advantageous for clinical applications .

Case Study 2: Cancer Therapy

Another investigation into the compound's anticancer properties revealed that it could inhibit cell growth in various cancer cell lines driven by RET gene fusions. The IC50 values obtained were in the low nanomolar range, suggesting potent activity against these malignancies .

Data Tables

Property Value
IUPAC Name2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
CAS Number1350713-21-1
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Purity97%
Biological Activity IC50 (μM)
Inhibition of CDK9/CyclinT0.38
Inhibition of Haspin0.11
Growth inhibition in RET-driven cells0.076 - 0.127

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid?

The compound can be synthesized via N-arylation reactions, leveraging boronic acid coupling under Lam and Chan conditions. For example, cyclopropyl-containing pyrazine intermediates can be functionalized using palladium-catalyzed cross-coupling protocols to introduce substituents at the 2-position . Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) to improve yields.

Q. How should researchers characterize the molecular structure of this compound?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR; ¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, X-ray co-crystallization studies (as in JAK3 inhibitor research) can resolve the bicyclic pyrrolopyrazine core and confirm cyclopropyl orientation . Computational methods like DFT calculations may validate electronic properties and tautomeric forms.

Q. What analytical techniques ensure purity assessment during synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are critical for purity validation. Chiral chromatography (e.g., using amylose-based columns) is recommended for enantiomeric resolution if stereoisomers form during synthesis .

Q. What safety protocols are essential during handling and synthesis?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or dermal exposure. Store the compound under inert gas (argon/nitrogen) in moisture-proof containers at –20°C to prevent degradation. Refer to hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Advanced Research Questions

Q. How can derivatives of this compound be rationally designed for kinase inhibition?

Structure-based drug design (SBDD) using co-crystal structures (e.g., FGFR1 or JAK3 complexes) guides substitutions at the 2-cyclopropyl and 7-carboxylic acid positions. For FGFR inhibitors, adding hydrophobic groups at the 5H-pyrrolo[2,3-b]pyrazine core enhances ATP-binding pocket interactions . Molecular docking (e.g., Glide or AutoDock) optimizes steric and electronic complementarity .

Q. What methodologies assess binding affinity and selectivity for kinase targets?

Enzymatic assays (e.g., ADP-Glo™ kinase assays) quantify IC₅₀ values against FGFR1–4 or JAK family kinases. Counter-screening against off-target kinases (e.g., c-Met, VEGFR2) using radiometric or fluorescence polarization assays ensures selectivity . Cellular assays (e.g., Ba/F3 proliferation models) validate target engagement in physiological contexts.

Q. How can computational modeling predict metabolic stability?

Perform in silico ADMET predictions using tools like Schrödinger’s QikProp or SwissADME to estimate hepatic clearance and CYP450 inhibition. Validate with in vitro microsomal stability assays (human/rat liver microsomes) and metabolite profiling via LC-MS/MS .

Q. What strategies address data contradictions in structure-activity relationship (SAR) studies?

Iterative synthesis and testing of analogues with systematic substituent variations (e.g., cyclopropyl vs. methyl groups) clarify SAR trends. Conflicting bioactivity data may arise from off-target effects, resolved via proteome-wide affinity profiling (e.g., KINOMEscan®) or CRISPR-based target validation .

Q. How are mechanistic studies conducted on biological targets like JAK3?

Co-crystallization with the kinase domain (e.g., PDB ID 4OLI) identifies key hydrogen bonds (e.g., carboxylic acid with Lys855) and hydrophobic interactions. Mutagenesis studies (e.g., Lys855Ala) validate binding hypotheses, while cellular thermal shift assays (CETSA) confirm target engagement .

Q. What experimental approaches evaluate in vivo pharmacokinetics and efficacy?

Administer the compound in rodent xenograft models (e.g., NCI-H716 tumors) at 10–50 mg/kg doses. Monitor plasma concentrations via LC-MS/MS, calculating AUC, Cmax, and half-life. Histopathology and biomarker analysis (e.g., p-FGFR levels) correlate exposure with efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.